molecular formula C9H11ClN2O2 B15321154 methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride

methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride

Cat. No.: B15321154
M. Wt: 214.65 g/mol
InChI Key: XRFIBMCTHLHLPH-UHFFFAOYSA-N
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Description

Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride typically involves the construction of the pyrrolopyridine core followed by esterification and subsequent hydrochloride salt formation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in biological assays and therapeutic applications .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8;/h4-5,10H,2-3H2,1H3;1H

InChI Key

XRFIBMCTHLHLPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCN2)N=C1.Cl

Origin of Product

United States

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